3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an intricate organic compound featuring multiple functional groups, including a quinazolinone moiety, a pyrazine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the construction of the quinazolinone scaffold followed by functional group modifications. Key intermediates are prepared via standard organic reactions such as amidation, esterification, and nitrile formation under controlled conditions like refluxing, and in the presence of catalysts such as acids or bases.
Industrial Production Methods
On an industrial scale, the production leverages continuous flow reactors to enhance yield and purity. The process is optimized by adjusting reaction times, temperatures, and solvent systems to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents, forming various oxidized derivatives.
Reduction: : Can be reduced by agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: : Nucleophilic substitution reactions can modify the quinazolinone or pyrazine rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), at room temperature.
Reduction: : LiAlH4, in dry ether.
Substitution: : Sodium ethoxide (NaOEt), in ethanol.
Major Products Formed
Oxidized derivatives with additional hydroxyl or ketone groups.
Reduced amine compounds.
Substituted derivatives with varied functional groups like alkyl, aryl, or halides.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing complex organic molecules and as a probe in studying reaction mechanisms.
Biology
Investigated for its interactions with biological macromolecules, offering insights into enzyme functions and protein-ligand binding.
Medicine
Studied for its potential as a pharmacophore in drug design, targeting diseases like cancer, due to its ability to interact with DNA and protein kinases.
Industry
Employed in the development of novel materials and fine chemicals, enhancing the efficiency of manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It targets molecular pathways involved in cellular replication and apoptosis, modulating the activity of kinases and other regulatory proteins. This targeting can inhibit the proliferation of cancer cells and induce programmed cell death.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and pyrazine-containing molecules. Compared to these, 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific functional groups that confer enhanced binding affinity and specificity towards biological targets.
List of Similar Compounds
Quinazolinone Derivatives: : Examples include 4-chloroquinazolinone and 6-methylquinazolinone.
Pyrazine Compounds: : Examples include pyrazine-2-carboxamide and pyrazine-2,3-dicarboxylic acid.
Fascinating stuff, isn't it? Let me know if there's anything else you want to dive into!
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c20-9-16-18(22-7-6-21-16)28-13-5-8-24(10-13)17(26)11-25-12-23-15-4-2-1-3-14(15)19(25)27/h1-4,6-7,12-13H,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGMPPDSHXKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.